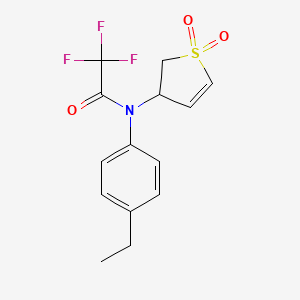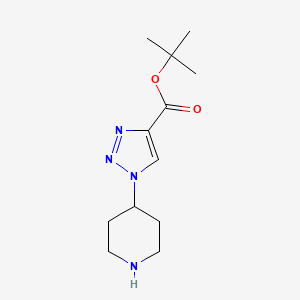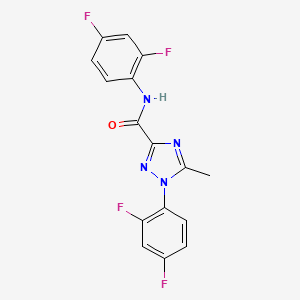
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, as described in the first paper, involves a Beckmann rearrangement followed by trifluoroacetylation. This process yields a series of compounds with potential antiplasmodial properties, which are structurally related to the compound of interest, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide. The synthesis is characterized by a one-pot reaction sequence, which is a valuable method for constructing complex molecules efficiently .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. The compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. These findings suggest that similar hydrogen bonding patterns might be expected in the compound of interest, given the presence of amide groups that are prone to hydrogen bonding .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide, the first paper's mention of molecular docking against the parasite lactate dehydrogenase (pLDH) suggests that the compound may interact with biological targets through similar mechanisms. The docking at the entrance of NAD+ in pLDH could be indicative of how the compound might react in biological systems .
Physical and Chemical Properties Analysis
The third paper discusses N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide, which shares the trifluoroacetamide moiety with the compound of interest. The study of its structure in different phases and the analysis of hydrogen bonds provide valuable information on the physical and chemical properties that could be extrapolated to N-(1,1-dioxido-2,3-dihydrothiophen
Scientific Research Applications
Antibacterial Properties : A study by Alharbi & Alshammari, 2019 synthesized fluorine-substituted amino-1,2,4-triazines, derived from trifluoroacetamides, and evaluated them as antibacterial agents. These compounds showed significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus.
Preparation of Azidothiophenes : In a study by Spagnolo & Zanirato, 1996, isomeric acetyl- and trifluoroacetyl-azidothiophenes were prepared from dibromothiophenes, involving reactions with derivatives including trifluoroacetamide.
In Vitro Antiplasmodial Properties : Mphahlele, Mmonwa, & Choong (2017) in their research (Mphahlele, Mmonwa, & Choong, 2017) synthesized compounds including trifluoroacetamide derivatives and evaluated them for potential in vitro antiplasmodial properties against Plasmodium falciparum.
Herbicidal Activity : Research by Wu et al., 2011 involved synthesizing N-substituted phenoxyacetamides (derivatives of trifluoroacetamide) and testing their herbicidal activities. They found that these compounds had effective herbicidal properties against certain dicotyledonous weeds.
Synthesis and Characterization for Various Applications : Studies like those by Wang et al., 2014 and Küçükgüzel et al., 2013 focus on the synthesis and characterization of trifluoroacetamide derivatives for potential applications in different fields such as anti-inflammatory and anticancer treatments.
Mechanistic Studies in Chemical Reactions : Research by Shainyan et al., 2015 explored the reactions of trifluoroacetamide with alkenes and dienes in oxidative systems, providing insights into the mechanisms of these chemical reactions.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-2-10-3-5-11(6-4-10)18(13(19)14(15,16)17)12-7-8-22(20,21)9-12/h3-8,12H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKIUPIZEYONJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B3001967.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)
![methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3001971.png)
![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B3001972.png)
![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)

![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B3001976.png)




![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)